molecular formula C12H16F3NO4 B13193243 (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1283107-67-4

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B13193243
CAS No.: 1283107-67-4
M. Wt: 295.25 g/mol
InChI Key: XTVMFNVLSMXZFO-HFJPGXAFSA-N
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Description

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the tert-butoxycarbonyl (Boc) protecting group, and the incorporation of the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-methyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-ethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (1R,2S,5R)-3-(tert-butoxycarbonyl)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

1283107-67-4

Molecular Formula

C12H16F3NO4

Molecular Weight

295.25 g/mol

IUPAC Name

(1R,2S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

InChI

InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7-,11-/m0/s1

InChI Key

XTVMFNVLSMXZFO-HFJPGXAFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@]2(C[C@H]2[C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F

Origin of Product

United States

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